9-(2-Methylpropyl)-6-(2-methylpropylsulfanyl)purin-2-amine

Description

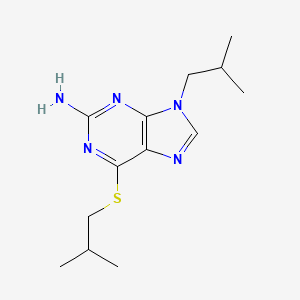

9-(2-Methylpropyl)-6-(2-methylpropylsulfanyl)purin-2-amine is a purine derivative featuring branched alkyl substituents at the 9- and 6-positions of the purine core. The 9-position is substituted with a 2-methylpropyl (isobutyl) group, while the 6-position bears a 2-methylpropylsulfanyl (isobutylthio) moiety.

Properties

CAS No. |

91953-88-7 |

|---|---|

Molecular Formula |

C13H21N5S |

Molecular Weight |

279.41 g/mol |

IUPAC Name |

9-(2-methylpropyl)-6-(2-methylpropylsulfanyl)purin-2-amine |

InChI |

InChI=1S/C13H21N5S/c1-8(2)5-18-7-15-10-11(18)16-13(14)17-12(10)19-6-9(3)4/h7-9H,5-6H2,1-4H3,(H2,14,16,17) |

InChI Key |

TXJFULMMFWCUGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=NC2=C1N=C(N=C2SCC(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Isobutyl-6-(isobutylthio)-9H-purin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with a suitable purine derivative, such as 2,6-dichloropurine.

Substitution Reaction: The first step involves the substitution of the chlorine atoms with isobutyl groups using isobutylamine under basic conditions.

Thioether Formation: The second step involves the introduction of the isobutylthio group. This can be achieved by reacting the intermediate with isobutylthiol in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

9-Isobutyl-6-(isobutylthio)-9H-purin-2-amine: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the isobutylthio group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the purine ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of purine derivatives, including 9-(2-Methylpropyl)-6-(2-methylpropylsulfanyl)purin-2-amine, as anticancer agents. A study focused on synthesizing various 2,6,9-trisubstituted purine derivatives reported that certain structural modifications could enhance cytotoxicity against cancer cell lines. The presence of bulky groups at specific positions on the purine ring was found to affect the compound's efficacy against tumor cells .

Case Study:

In vitro assays demonstrated that derivatives with specific substitutions exhibited selective toxicity towards cancer cells while sparing non-neoplastic cells. This selectivity is crucial for developing targeted cancer therapies that minimize side effects .

Enzyme Inhibition

Purine derivatives are also known to inhibit various enzymes involved in nucleotide metabolism. The inhibition of enzymes such as adenosine deaminase and xanthine oxidase can lead to therapeutic benefits in conditions like gout and certain cancers. The unique structure of this compound may provide a scaffold for developing potent inhibitors against these targets.

Neuroprotective Effects

There is emerging interest in the neuroprotective properties of purine derivatives. Compounds that modulate adenosine receptors may have therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Research into the receptor-binding affinities and signaling pathways influenced by this compound could reveal new therapeutic avenues .

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Anticancer Activity | Cytotoxic effects on cancer cell lines | Targeted therapy with reduced side effects |

| Enzyme Inhibition | Inhibition of adenosine deaminase and xanthine oxidase | Treatment for gout and cancers |

| Antiviral Properties | Mimics natural substrates to inhibit viral replication | Potential treatment for viral infections |

| Neuroprotective Effects | Modulation of adenosine receptors for neuroprotection | Therapeutic potential in neurodegenerative diseases |

Mechanism of Action

The mechanism of action of 9-Isobutyl-6-(isobutylthio)-9H-purin-2-amine involves its interaction with molecular targets such as enzymes involved in purine metabolism. The isobutyl and isobutylthio groups may enhance its binding affinity and specificity for these targets, potentially inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- Aromatic vs. Aliphatic Sulfanyl Groups : Replacing the 2-methylpropylsulfanyl with a benzylsulfanyl group (C₁₅H₁₅N₅S) introduces aromaticity, which may enhance π-π stacking interactions in biological targets but also increase molecular rigidity .

- Functional Complexity : The iodine-containing analog (C₂₀H₂₁IN₆O₂S) demonstrates how bulky substituents and heterocyclic modifications (e.g., benzodioxol) can confer specific biological activities, such as HSP90 inhibition .

Biological Activity

9-(2-Methylpropyl)-6-(2-methylpropylsulfanyl)purin-2-amine, also known by its CAS number 91953-88-7, is a purine derivative that has garnered attention for its potential biological activities. This compound's structure includes a purine base with specific alkyl and thioether substituents, which may influence its pharmacological properties.

- Molecular Formula : C13H21N5S

- Molecular Weight : 279.41 g/mol

- LogP (Partition Coefficient) : 3.1

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 5

- Rotatable Bond Count : 5

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its effects on cellular processes and potential therapeutic applications. Key findings include:

Antiviral Activity

Research indicates that compounds similar to this compound may exhibit antiviral properties. For instance, anthranilamide derivatives have been shown to reduce insect-vectored viral infections in plants, suggesting a potential application in agricultural biotechnology .

Enzyme Inhibition

The compound's structure suggests it may interact with specific enzymes involved in nucleotide metabolism. In particular, purine derivatives are often evaluated for their ability to inhibit enzymes such as adenosine deaminase, which could have implications for cancer therapy and immunomodulation .

Study on Antiviral Properties

A study published in a patent document explored the use of anthranilamide compounds for reducing viral infections transmitted by insects. The results indicated that certain modifications in the chemical structure significantly enhanced antiviral efficacy against specific viruses . The implications of this study suggest that this compound could be further explored for similar applications.

Enzyme Interaction Studies

In another research context, compounds with similar structural motifs were tested for their inhibitory effects on various enzymes. These studies typically involve kinetic assays to assess the binding affinity and inhibition constants of the compounds against target enzymes like adenosine deaminase. Results from these studies often highlight the potential for developing new therapeutic agents based on these purine derivatives .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antiviral | Reduced viral infection rates | |

| Enzyme Inhibition | Inhibition of adenosine deaminase | |

| Cytotoxicity | Potential cytotoxic effects in cancer cells |

| Property | Value |

|---|---|

| Molecular Formula | C13H21N5S |

| Molecular Weight | 279.41 g/mol |

| LogP | 3.1 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 5 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for introducing substituents at the N9 and C6 positions of purine derivatives like 9-(2-Methylpropyl)-6-(2-methylpropylsulfanyl)purin-2-amine?

- Methodology : The synthesis typically involves alkylation or thiolation reactions. For the N9 position, a nucleophilic substitution reaction using 2-methylpropyl bromide and a purine precursor (e.g., 2-aminopurine) in the presence of a base (e.g., NaH) in acetonitrile is common. The C6 thioether group is introduced via thiol-displacement reactions using 2-methylpropylthiol under basic conditions. Purification is achieved via column chromatography (e.g., CH₂Cl₂/MeOH gradients), and characterization employs / NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the regioselectivity of alkylation at the N9 position versus other nitrogen atoms in the purine ring?

- Methodology : Regioselectivity is confirmed through NMR and X-ray crystallography. The deshielded proton at N9 (δ ~4.5–5.5 ppm) and crystallographic data (e.g., bond lengths/angles) distinguish N9 substitution from N7. Computational modeling (e.g., density functional theory) can also predict preferential alkylation sites based on electron density .

Q. What analytical techniques are critical for assessing the purity and structural integrity of this compound?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reversed-phase C18 columns (e.g., 95% H₂O/MeOH gradient) ensure purity >98%. Structural validation uses / NMR, IR spectroscopy (for amine and thioether groups), and HRMS. Thermal stability is assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound, particularly when yields drop below 50%?

- Methodology : Yield optimization involves:

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or phase-transfer catalysts.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature control : Microwave-assisted synthesis reduces reaction times.

- By-product analysis : LC-MS identifies side products (e.g., N7-alkylated isomers), guiding reaction condition adjustments .

Q. What strategies are effective in resolving contradictory biological activity data across different assay systems?

- Methodology : Contradictions arise from assay-specific variables (e.g., cell line viability, compound solubility). Mitigation includes:

- Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).

- Solubility enhancement : Co-solvents (e.g., cyclodextrins) or nanoformulation.

- Metabolic stability testing : Liver microsome assays assess compound degradation .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as kinases or GPCRs?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities. The thioether and isobutyl groups are analyzed for hydrophobic interactions with target pockets (e.g., ATP-binding sites). Pharmacophore mapping identifies critical hydrogen-bond donors/acceptors .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodology : Crystallization challenges include low solubility and polymorphism. Solutions:

- Solvent screening : Use mixed solvents (e.g., EtOH/H₂O) for slow evaporation.

- Temperature gradients : Cooling from 50°C to 4°C promotes nucleation.

- SHELX refinement : SHELXL refines disordered atoms, and PLATON validates hydrogen-bonding networks .

Q. How do substituents at the C6 and N9 positions influence the compound’s solubility and bioavailability?

- Methodology : The logP value (estimated via HPLC) reflects hydrophobicity from the isobutyl and thioether groups. Aqueous solubility is measured via shake-flask assays (pH 7.4 PBS). Bioavailability is predicted using Caco-2 cell permeability assays and PAMPA (parallel artificial membrane permeability assay) .

Key Considerations for Researchers

- Stereochemical integrity : Monitor racemization during synthesis using chiral HPLC.

- Stability : Store at -20°C under argon to prevent thioether oxidation.

- Toxicity screening : Ames test for mutagenicity and hERG assay for cardiotoxicity are recommended before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.